S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate
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Overview
Description
S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate is a chemical compound known for its unique structure and properties It is an ester of carbamothioic acid and is characterized by the presence of a phenylethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with (S)-1-phenylethanol. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamothioate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- S-(1-Phenylethyl) (4-chlorophenyl)carbamothioate
- S-(1-Phenylethyl) (4-nitrophenyl)carbamothioate
- S-(1-Phenylethyl) (4-hydroxyphenyl)carbamothioate
Uniqueness
S-(1-Phenylethyl) (4-methoxyphenyl)carbamothioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
112433-91-7 |
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Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
S-(1-phenylethyl) N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C16H17NO2S/c1-12(13-6-4-3-5-7-13)20-16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChI Key |
GLUSZQNXTHISPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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